molecular formula C5H5N3O2 B188134 3-Carbamoylpyrazine 1-oxide CAS No. 768-36-5

3-Carbamoylpyrazine 1-oxide

Cat. No.: B188134
CAS No.: 768-36-5
M. Wt: 139.11 g/mol
InChI Key: WWQPCELPPKZBJE-UHFFFAOYSA-N
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Description

3-Carbamoylpyrazine 1-oxide (CAS 768-36-5) is a high-purity chemical intermediate specializing in the synthesis of N-oxide derivatives and complex heterocyclic systems critical to medicinal chemistry and drug discovery. This compound serves as a versatile precursor in the preparation of pyrazinamide derivatives and other bioactive molecules, with documented applications in the development of chemotherapeutic agents . As a pyrazine N-oxide, it undergoes significant rearrangement reactions, including photochemical transformations that yield valuable imidazole products, thereby expanding the toolkit for synthesizing nitrogen-containing heterocycles . The compound's structure, featuring both a carboxamide group and an N-oxide moiety, makes it a valuable synthon for regioselective functionalization, enabling advanced reactions like Minisci acylations and phosphonylations that are essential for creating diverse molecular libraries . Supplied with a minimum purity of 95% and stored under recommended cold-chain conditions (sealed in dry, 2-8°C) to ensure stability . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxidopyrazin-4-ium-2-carboxamide
Source PubChem
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InChI

InChI=1S/C5H5N3O2/c6-5(9)4-3-8(10)2-1-7-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPCELPPKZBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227609
Record name 2-Pyrazinecarboxamide, 4-oxide
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-36-5
Record name 2-Pyrazinecarboxamide, 4-oxide
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Record name 2-Pyrazinecarboxamide, 4-oxide
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Record name 768-36-5
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Record name 2-Pyrazinecarboxamide, 4-oxide
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Detailed Chemical Reactivity and Mechanistic Investigations of 3 Carbamoylpyrazine 1 Oxide and Pyrazine N Oxides

Reductive Deoxygenation Pathways

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation of pyrazine (B50134) N-oxides, leading to the corresponding pyrazine derivatives. This reaction can be achieved through various methods, often involving catalytic or stoichiometric reagents.

Catalyst-Mediated Deoxygenation Reactions (e.g., using Transition Metals, Reducing Agents)

A variety of catalytic systems have been developed for the deoxygenation of pyridine (B92270) N-oxides, many of which are applicable to pyrazine N-oxides. acs.org These methods often employ transition metals and various reducing agents, offering high efficiency and chemoselectivity.

Transition Metal Catalysis:

Palladium: Palladium-based catalysts have been effectively used for the deoxygenation of pyridine N-oxides. One method involves a palladium-catalyzed transfer oxidation of trialkylamines, where the N-oxide is reduced while the trialkylamine is oxidized. organic-chemistry.org A convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives utilizes [Pd(OAc)2]/dppf as a catalyst with triethylamine (B128534) under microwave irradiation. organic-chemistry.orgorganic-chemistry.org This system has been shown to be efficient for a range of substrates. organic-chemistry.org

Other Transition Metals: Other transition metals like rhodium, ruthenium, and iridium have also been explored for this transformation. These metals can catalyze the deoxygenation reaction in the presence of a suitable reducing agent. A range of metal-catalytic systems have been developed for this conversion. acs.org

Reducing Agents:

Phosphorus Compounds: Trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh3) and trialkyl phosphites, are classic reagents for the deoxygenation of N-oxides. researchgate.net The reaction proceeds through the formation of a phosphine (B1218219) oxide, a thermodynamically favorable process.

Low-Valent Titanium: Reagents prepared from TiCl4 and a reducing agent like zinc dust can effectively deoxygenate N-oxides. This method is particularly useful for substrates that may be sensitive to other conditions.

Samarium Iodide (SmI2): This single-electron transfer reagent is a powerful tool for the reduction of a wide range of functional groups, including N-oxides. It offers mild reaction conditions and high chemoselectivity.

Indium and Pivaloyl Chloride: A system of indium and pivaloyl chloride at room temperature has been used to deoxygenate aza-aromatic N-oxides in high yields. organic-chemistry.org

Zinc and Copper Triflate: The environmentally friendly Lewis acids Zn(OTf)2 and Cu(OTf)2 have been used for the mild and efficient deoxygenation of organic N-oxides. organic-chemistry.org

Visible Light-Mediated Metallaphotoredox Catalysis: This method uses Hantzsch esters as stoichiometric reductants and a small amount of catalyst to deoxygenate N-heterocyclic N-oxides at room temperature. organic-chemistry.org This reaction is highly chemoselective and tolerates a wide range of functional groups. organic-chemistry.org

Electrochemical Deoxygenation: An electrochemical method provides an efficient way to deoxygenate N-heteroaromatic N-oxides in aqueous solution without the need for transition-metal catalysts or waste-generating reducing agents. organic-chemistry.org

Iodide and Formic Acid: A sustainable method for the deoxygenation of pyridine N-oxides uses formic acid as an activator, solvent, and stoichiometric reductant, with MgI2 as a convenient iodide source. rsc.org

A summary of various deoxygenation methods for pyridine N-oxides, which are often applicable to pyrazine N-oxides, is presented in the table below.

Catalyst/ReagentReducing AgentKey Features
[Pd(OAc)2]/dppfTriethylamineMicrowave-assisted, chemoselective organic-chemistry.orgorganic-chemistry.org
Trivalent Phosphorus Compounds-Classic, thermodynamically driven researchgate.net
Low-Valent TitaniumZinc dustMild conditions
Samarium Iodide (SmI2)-Single-electron transfer, high chemoselectivity
Indium/Pivaloyl Chloride-Room temperature, high yields organic-chemistry.org
Zn(OTf)2 or Cu(OTf)2-Mild, environmentally friendly organic-chemistry.org
Visible Light/PhotocatalystHantzsch EsterRoom temperature, highly chemoselective organic-chemistry.org
Electrochemical-No transition metals or chemical reductants organic-chemistry.org
MgI2Formic AcidSustainable, metal-free rsc.org

Stereochemical Aspects of Deoxygenation

The stereochemistry of deoxygenation reactions of pyrazine N-oxides has not been extensively studied specifically for 3-carbamoylpyrazine 1-oxide. However, general principles of stereochemistry in related systems can provide insights. For substrates with chiral centers, the choice of deoxygenation method can be crucial to avoid racemization or epimerization. Reactions that proceed through radical intermediates might lead to a loss of stereochemical integrity. In contrast, concerted or stereospecific mechanisms would be expected to retain the stereochemistry of the starting material. Further research is needed to elucidate the stereochemical outcomes of deoxygenation for chiral pyrazine N-oxide derivatives.

Nucleophilic and Electrophilic Reactivity Profiles

The N-oxide group significantly influences the reactivity of the pyrazine ring towards both nucleophiles and electrophiles.

Substitution Reactions on the Pyrazine Ring

The presence of the N-oxide group activates the pyrazine ring towards nucleophilic substitution, particularly at the positions ortho and para to the N-oxide. chempedia.info This is due to the electron-withdrawing nature of the N-oxide group, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.

For this compound, the positions susceptible to nucleophilic attack are C-2 and C-6. The carbamoyl (B1232498) group at C-3 further influences the regioselectivity of the reaction. For instance, treatment of 3-carbamoylpyrazine-1-oxide with phosphorus oxychloride or phosphorus oxybromide can lead to the formation of 2-chloro-5-cyanopyrazine or 2-bromo-5-carbamoylpyrazine, respectively. google.com This reaction involves nucleophilic attack by the halide on the pyrazine ring, followed by deoxygenation and rearrangement of the carbamoyl group.

Conversely, the N-oxide group also activates the ring towards electrophilic substitution, directing incoming electrophiles to the C-5 and C-6 positions. The oxygen atom of the N-oxide can donate electron density to the ring, stabilizing the cationic intermediate formed during electrophilic attack. This dual reactivity makes pyrazine N-oxides versatile intermediates in the synthesis of substituted pyrazines.

Reactions Involving the N-Oxide Moiety (e.g., Hydrogen Bonding Interactions)

The N-oxide moiety itself is a key site of reactivity. The oxygen atom is nucleophilic and can participate in various reactions.

Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. researchgate.netrsc.org This property influences the solubility, crystal packing, and intermolecular interactions of pyrazine N-oxides. iucr.orgnih.gov In the solid state, this compound can form extensive hydrogen-bonding networks involving the carbamoyl group and the N-oxide oxygen. These interactions can play a crucial role in crystal engineering and the design of supramolecular assemblies. nih.gov The strength of these hydrogen bonds can be influenced by the substitution pattern on the pyrazine ring. researchgate.net

The table below summarizes the hydrogen bonding characteristics of pyridine N-oxides, which share similarities with pyrazine N-oxides.

Compound TypeHydrogen Bond Acidity (A)Hydrogen Bond Basicity (B)Key Observation
Pyridine N-oxidesUnexpectedly acidic researchgate.netStronger bases than corresponding pyridines rsc.orgN-oxidation decreases lipophilicity rsc.org
Protonated Pyridine N-oxidesStrong acids rsc.orgNo basicity (B=0.00) rsc.orgProtonation removes all hydrogen bond basicity rsc.org

Rearrangement Chemistry of Pyrazine N-Oxides (e.g., Polonovski-type rearrangements)

Pyrazine N-oxides can undergo various rearrangement reactions, often initiated by activation of the N-oxide group.

The Polonovski reaction is a classic rearrangement of tertiary amine N-oxides, which can be adapted to heteroaromatic N-oxides like pyrazine N-oxides. researchgate.net The reaction is typically initiated by treatment with an activating agent such as acetic anhydride. researchgate.net This leads to the formation of an N-acetoxy intermediate, which can then undergo rearrangement to introduce a functional group at the position alpha to the nitrogen atom. researchgate.netbme.hu

In the context of pyrazine N-oxides, a Polonovski-type reaction could potentially lead to the introduction of a substituent at the C-2 or C-6 position. The reaction proceeds through an iminium ion intermediate, which can be trapped by a nucleophile. researchgate.net The specific outcome of the reaction depends on the substrate, the activating agent, and the reaction conditions. While the Polonovski reaction is well-documented for pyridine N-oxides, its application to this compound specifically would require further investigation to determine the regioselectivity and efficiency of the process. bme.hu

Cycloaddition and Pericyclic Reactions Involving the N-O Bond

The N-oxide functionality in pyrazine N-oxides, including this compound, imparts 1,3-dipolar character, making the heterocyclic system reactive in cycloaddition reactions. researchgate.netnumberanalytics.com These reactions are a cornerstone of their chemistry, providing pathways for C-H functionalization and the construction of complex fused-ring systems. The N-O bond is centrally involved, acting as a 1,3-dipole that reacts with various unsaturated partners known as dipolarophiles. numberanalytics.comarkat-usa.org

1,3-Dipolar Cycloadditions: This is the most common class of cycloaddition for heteroaromatic N-oxides. researchgate.net The N-oxide system behaves as a four-π-electron component, reacting with a two-π-electron dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form an initial five-membered isoxazolidine (B1194047) ring adduct. numberanalytics.comacs.org This primary cycloadduct is often unstable and undergoes further transformations, driven by the potential to rearomatize the pyrazine ring.

Key dipolarophiles and subsequent reaction pathways include:

Alkenes: The reaction with alkenes can lead to C2-alkenylation of the pyrazine ring. A notable example is the Brønsted acid-catalyzed reaction between N-oxides and alkenes, which proceeds through a dearomatizing [3+2] cycloaddition to form an isoxazolidine intermediate. rsc.org This intermediate then undergoes acid-catalyzed elimination of water to yield the C2-alkenylated product, with water being the only stoichiometric byproduct. rsc.org

Alkynes: Cycloaddition with alkynes, particularly electron-deficient ones, is also a well-established reaction. rsc.org The reaction of quinoline (B57606) N-oxide with a 2-fluoro-2-fluoroalkylacrylate, for instance, yields a C-2 substitution product through a cycloaddition-elimination sequence. chim.it

Difluoroalkenes: A specialized application involves the 1,3-dipolar cycloaddition with terminal difluoroalkenes. This reaction selectively leads to the substitution of a hydrogen atom at the C-2 position of both azine and azole N-oxides, forming a new carbon-carbon bond. chim.it The process is notable for its predictability and proceeds through an α-heteroaryl acyl fluoride (B91410) intermediate. chim.it

Allenes: Electron-deficient allenes, such as phenylsulfonylpropadiene, have shown high reactivity toward pyridine N-oxides. clockss.org The reaction of 3,5-dimethylpyridine (B147111) N-oxide with this allene (B1206475) results in a mixture of a rsc.orgberkeley.edu sigmatropic rearrangement product and a 1:2 azetidine-type cycloadduct, highlighting the complex pericyclic pathways available after the initial cycloaddition. clockss.org

Photocatalytic Cycloadditions: Visible-light photoredox catalysis has enabled novel cycloaddition pathways. In one example, the photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides occurs via a single-electron oxidation of either the cyclopropane (B1198618) or the N-oxide. rsc.org This initiates a cascade involving nucleophilic attack by the N-oxide, C-C bond cleavage of the cyclopropane ring, and subsequent cyclization to form complex heterocyclic structures. rsc.org

Cascade Reactions: Pyridazine (B1198779) N-oxides, upon photochemical ring-opening, can generate intermediates that are trapped in situ by dienophiles in Diels-Alder reactions. nih.gov This triggers a complexity-building cascade, allowing for the rapid assembly of polycyclic systems from simple precursors. nih.gov

The table below summarizes representative cycloaddition reactions involving heteroaromatic N-oxides.

N-Oxide Type Dipolarophile/Reactant Conditions Primary Product Type Final Product Ref.
Quinoline N-oxideMono-substituted AlkenesBrønsted Acid, HeatIsoxazolidineC2-Alkenylated Quinoline rsc.org
Pyridine N-oxideAryl CyclopropanePhotocatalyst, Visible LightRadical Intermediate1,3-Oxyheteroarylated Product rsc.org
Azine/Azole N-oxides1,1-DifluoroalkenesHeatIsoxazolidineα-Heteroaryl Acyl Fluoride chim.it
3,5-Dimethylpyridine N-oxidePhenylsulfonylpropadieneRoom TemperatureCycloadduct rsc.orgberkeley.edu Sigmatropic Rearrangement Product clockss.org
Pyridazine N-oxideAcrylonitrileUV light, Rh2(esp)2 then Heat2-Aminofuran (intermediate)Dihydrobiaryl nih.gov

Computational and Experimental Elucidation of Reaction Mechanisms

The mechanisms of reactions involving pyrazine N-oxides are often complex, involving debates between concerted pericyclic pathways, stepwise ionic intermediates, or radical processes. A combination of computational modeling and experimental investigation has been crucial for elucidating these mechanistic details.

Computational Studies (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying the reaction mechanisms of N-oxides. mdpi.com

Reaction Pathways and Intermediates: DFT calculations help to map potential energy surfaces, identify transition states, and calculate activation barriers for different proposed pathways. rsc.org For instance, in the reduction of aromatic N-oxides by an Fe(II)-tiron complex, DFT calculations suggested that elementary steps like protonation and N-O bond cleavage are barrierless, pointing to the initial electron transfer as the rate-limiting step. nih.govresearchgate.net

Selectivity: Computational models can successfully predict and rationalize the regioselectivity and stereoselectivity observed in cycloaddition reactions. acs.orgrsc.org In the [3+2] cycloaddition between pyrrolidine (B122466) N-oxides and substituted alkenes, DFT analysis of the endo and exo transition structures accurately predicted the experimentally observed diastereomeric ratio, attributing the selectivity to steric factors. acs.org

Ambident Reactivity: The competition between N- and O-alkylation of diazine N-oxides, a phenomenon not fully explained by the Hard/Soft Acid/Base (HSAB) principle, has been rationalized using Marcus theory combined with high-level DFT calculations. rsc.org These calculations accurately reproduced the experimental selectivities by determining the Gibbs energies of activation for both N- and O-methylation pathways. rsc.org

Experimental Investigations:

Kinetic Studies: Measuring reaction rates and determining their dependence on substrate concentrations provides critical mechanistic insights. In the direct arylation of pyridine N-oxide catalyzed by palladium, detailed kinetic studies revealed an unexpected cooperative mechanism. berkeley.edunih.gov The data showed that the C-H bond cleavage does not occur via reaction with the initially formed arylpalladium complex, but rather with a cyclometalated palladium complex generated from its decomposition. berkeley.edu

Isotope Effects: Kinetic Isotope Effect (KIE) studies are powerful for probing rate-determining steps. The reduction of pyridine N-oxide was confirmed to have the first electron transfer as its rate-limiting step by measuring the nitrogen KIE (¹⁴N/¹⁵N). nih.gov The experimental value (1.022 ± 0.006) was in excellent agreement with the DFT-calculated KIE for the electron transfer step (1.011–1.028). nih.gov A solvent isotope effect near unity further ruled out protonation being involved in this key step. nih.gov

Radical Trapping: To distinguish between radical and ionic pathways, radical trapping agents like TEMPO are often employed. In the photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes, the inhibition of the reaction by TEMPO and the detection of a TEMPO-adduct by mass spectrometry provided strong evidence for a radical-mediated pathway. rsc.org

Spectroscopic and Intermediate Characterization: The debate over the existence of oxaziridine (B8769555) intermediates in the photochemistry of heteroaromatic N-oxides highlights the challenge of detecting transient species. wur.nl While often postulated, these bicyclic intermediates have not been isolated due to their thermal or photochemical instability. wur.nl Laser flash photolysis experiments on isoquinoline (B145761) N-oxides showed product formation within nanoseconds, questioning the role of a discrete oxaziridine intermediate in that specific case. wur.nl

The table below summarizes key mechanistic findings from combined computational and experimental studies.

Reaction Type System Studied Methodology Key Mechanistic Finding Ref.
Direct ArylationPyridine N-oxide + Aryl HalideKinetics, DFTCooperative catalysis between two distinct Pd centers; C-H activation at cyclometalated complex. berkeley.edunih.gov
ReductionAromatic N-oxides + Fe(II)-tironDFT, Kinetic Isotope EffectsFirst electron transfer is the rate-limiting step; protonation is not involved in this step. nih.govresearchgate.net
Photocatalytic OxyheteroarylationAzine N-oxide + Aryl CyclopropaneRadical Trapping, CV, DFTSingle-electron transfer initiates a radical cascade; rules out a two-electron pathway. rsc.org
[3+2] CycloadditionPyrrolidine N-oxide + AlkeneDFT, Product AnalysisDiastereoselectivity is controlled by sterics in the transition state. acs.org
AlkylationDiazine N-oxides + Alkylating AgentsNMR, DFT, Marcus TheorySelectivity (N- vs O-alkylation) is governed by reaction thermodynamics and intrinsic barriers, not HSAB. rsc.org

Advanced Research on Derivatives and Analogues of 3 Carbamoylpyrazine 1 Oxide

Design and Synthesis of Substituted 3-Carbamoylpyrazine 1-oxide Analogues

The synthesis of analogues of this compound is a significant area of research, driven by the quest for novel compounds with unique chemical properties. These synthetic strategies primarily focus on modifications to the pyrazine (B50134) ring and derivatization of the carbamoyl (B1232498) group.

Modifications on the Pyrazine Ring System

Modifications to the pyrazine ring of this compound are crucial for developing new derivatives. The introduction of various substituents onto the pyrazine core can significantly alter the molecule's electronic and steric properties.

A common strategy for synthesizing substituted pyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes, followed by oxidation. unimas.my For instance, the reaction of diketones with diaminomaleonitrile (B72808) can yield various pyrazine derivatives. unimas.my The use of symmetrical starting materials often provides the best results in these condensation reactions. unimas.my Another approach involves the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, which is then oxidized under mild conditions. unimas.my

Furthermore, functionalization of the pyrazine ring can be achieved through various reactions. For example, halogenation of pyrazine N-oxides can introduce halogen atoms onto the ring, which can then serve as handles for further modifications through nucleophilic substitution reactions. e-bookshelf.de

Table 1: Examples of Synthetic Routes to Substituted Pyrazines

Starting MaterialsReaction TypeProduct TypeReference
1,2-Dicarbonyl compound + 1,2-DiaminoethaneCondensation, then OxidationSubstituted Pyrazine unimas.my
α-Aminocarbonyl compound (2 equivalents)Self-condensation, then Oxidation3,6-Dihydropyrazine, then Substituted Pyrazine unimas.my
Pyrazine N-oxideHalogenationHalogenated Pyrazine N-oxide e-bookshelf.de

Derivatization of the Carbamoyl Group

The carbamoyl group of this compound offers another site for chemical modification. Derivatization of this group can lead to a wide array of analogues with potentially altered properties.

One straightforward approach is the hydrolysis of the carbamoyl group to a carboxylic acid. This can be achieved under acidic or basic conditions. The resulting pyrazine-2-carboxylic acid can then be subjected to various esterification or amidation reactions to introduce different functional groups. For example, esterification with an alcohol in the presence of an acid catalyst yields the corresponding ester. Subsequent reaction of the ester with an amine can produce a new amide derivative. chemicalbook.com

Additionally, the carbamoyl group itself can undergo reactions. For instance, dehydration of the primary amide can yield a nitrile group. This nitrile can then be a versatile functional group for further transformations.

Research has also explored the synthesis of more complex derivatives. For example, 3-[(4-selenocyanatophenyl)carbamoyl]pyrazine-2-carboxylic acid has been synthesized, demonstrating the possibility of introducing larger, functionalized moieties onto the carbamoyl nitrogen. unav.edu

Exploration of Di-N-Oxide and Poly-N-Oxide Pyrazine Systems (e.g., Dihydropyrazine (B8608421) N,N'-dioxides)

The study of di-N-oxide and poly-N-oxide pyrazine systems has revealed novel chemical structures and biosynthetic pathways. A notable example is the discovery of a family of pyrazine N-oxides (PNOs), including a dihydropyrazine N,N′-dioxide (dPNO), through the overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon. nih.govacs.org

The biosynthesis of these compounds is believed to involve a nonribosomal peptide synthetase. nih.govnih.gov The proposed pathway suggests that two molecules of an N-hydroxy-l-Val aldehyde cyclize and dehydrate to form the 2,4-dihydropyrazine N,N′-dioxide. nih.gov Isomerization can then lead to dPNO, while aromatization can form PNO A (2,5-diisopropylpyrazine N,N′-dioxide). nih.gov The monoxide, PNO B, may arise from the transformation of dPNO or the cyclization of an N-hydroxy-l-Val aldehyde with a l-Val aldehyde. nih.gov

These dihydropyrazine N,N'-dioxides represent a relatively rare class of natural products. nih.gov For instance, the 2,3-dihydropyrazine N,N′-dioxide moiety is unprecedented in naturally occurring compounds. nih.gov Despite not having connected aromatic rings like some other N-oxide natural products, dPNO is stable over a wide pH range. nih.gov

The synthesis and reactivity of these di-N-oxide systems are areas of active investigation. For example, chiral N,N'-dioxide amide compounds have been designed and synthesized to act as chiral ligands and catalysts. scu.edu.cn These C2-symmetric N,N'-dioxides can be readily prepared by connecting two N-oxide amide subunits via a linker, allowing for structural modifications to suit specific enantioselective reactions. scu.edu.cn

Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the structure of this compound analogues and their chemical reactivity is crucial for designing new compounds with desired properties. These studies often involve systematic modifications of the parent molecule and evaluation of the resulting changes in reactivity.

For instance, the introduction of substituents on the pyrazine ring can significantly influence the electronic properties of the N-oxide group. Electron-withdrawing groups are expected to decrease the electron density on the oxygen atom, potentially affecting its ability to act as a hydrogen bond acceptor or as an oxidant. Conversely, electron-donating groups would increase the electron density.

In a study of 3-pyrroline (B95000) N-oxide bis(carbamate) analogues, it was found that the substitution pattern significantly impacted their activity. nih.gov For example, 1-methyl-2-phenyl-3,4-bis[[(N-2-propylcarbamoyl)oxy]methyl]-3-pyrroline N-oxide was less active than a related analogue, and a 5,5-dimethyl analogue was inactive. nih.gov This suggests that steric hindrance and the potential for in vivo conversion to a pyrrole (B145914) are important factors. nih.gov

Computational methods, such as density functional theory (DFT), are also employed to rationalize the observed reactivity. researchgate.net These calculations can provide insights into the electronic properties of the molecules and help explain their unique reactivity patterns. researchgate.net For example, DFT calculations have been used to understand the reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, a versatile starting material for the synthesis of various quinoxaline (B1680401) derivatives. researchgate.net

Comparative Chemical Investigations with Related Heterocyclic N-Oxides (e.g., Pyridine (B92270) N-Oxides, Quinoxaline N-Oxides)

The chemistry of this compound is often understood in the context of other heterocyclic N-oxides, such as pyridine N-oxides and quinoxaline N-oxides. Comparative studies highlight both common reactivity patterns and unique characteristics.

Pyridine N-Oxides: Pyridine N-oxides are well-studied compounds that share several chemical features with pyrazine N-oxides. scripps.edu Both can act as oxygen transfer agents in various reactions. researchgate.net For example, pyridine N-oxides are effective oxidants in ruthenium-catalyzed epoxidation reactions. researchgate.net The reactivity can be tuned by substituents on the pyridine ring; sterically hindered N-oxides, such as lutidine N-oxide, often show enhanced performance. researchgate.net

A key difference lies in the basicity and nucleophilicity. Pyridine N-oxide is a much weaker base than pyridine itself. scripps.edu The N-oxide group enhances the reactivity of the ring towards both electrophiles and nucleophiles, typically at the 2- and 4-positions. scripps.edu Reactions involving nucleophilic aromatic substitution are generally faster for pyridine N-oxides compared to pyridines. scripps.edu

Quinoxaline N-Oxides: Quinoxaline 1,4-di-N-oxides (QdNOs) are another important class of heterocyclic N-oxides with diverse biological activities. nih.gov The synthesis of functionalized quinoxaline N-oxides can be achieved through methods like the one-step annulation reaction of a fluoroaniline (B8554772) with trichloronitroethene to produce a polyfunctionalized building block. researchgate.net

Structure-activity relationship studies on QdNOs have revealed that modifications at various positions of the quinoxaline ring and the nature of substituents significantly influence their properties. For example, in a series of 3-methyl-2-phenyl-thioquinoxaline 1,4-di-N-oxide derivatives, the oxidation state of the sulfur bridge and its replacement with other groups affected their activity. nih.gov

Table 2: Comparison of Heterocyclic N-Oxides

Compound ClassKey Synthetic FeaturesCommon ReactivityUnique AspectsReferences
Pyrazine N-Oxides Condensation reactions of 1,2-dicarbonyl and 1,2-diamino compounds.Oxygen transfer, nucleophilic and electrophilic substitution.Can form di-N-oxides and poly-N-oxides with unique biosynthetic pathways. unimas.mynih.gov
Pyridine N-Oxides Direct oxidation of pyridines.Oxygen transfer, enhanced nucleophilic aromatic substitution compared to pyridine.Weaker base than parent pyridine, well-established use as catalysts. scripps.eduresearchgate.net
Quinoxaline N-Oxides Annulation reactions to form the quinoxaline core.Wide range of biological activities, reactivity influenced by substituents.Often studied as di-N-oxides (QdNOs), with complex structure-activity relationships. researchgate.netnih.gov

These comparative investigations provide a broader understanding of the chemical behavior of this compound and its analogues, placing their properties within the larger context of heterocyclic N-oxide chemistry. nih.govroutledge.com

Theoretical and Computational Studies on 3 Carbamoylpyrazine 1 Oxide and Pyrazine N Oxides

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical behavior. For pyrazine (B50134) derivatives, including N-oxides, DFT calculations are commonly used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combendola.com The energy gap between HOMO and LUMO (the H-L G) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com

Studies on pyrazinamide (B1679903) (a related compound) using DFT with the ωB97X-D functional and 6-311G++(d,p) basis set have calculated the HOMO energy to be -9.36 eV and the LUMO energy to be -0.42 eV, resulting in an energy gap of 8.94 eV. mdpi.com The LUMO's energy is related to the molecule's ability to accept an electron. mdpi.com The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. researchgate.net

The introduction of an N-oxide group significantly alters the electronic landscape. The N→O bond, with its coordination double bond characteristics, can influence electron repulsion and promote σ-π orbital separation. researchgate.netmdpi.com In some N-heterocyclic systems, this can stabilize the molecule. researchgate.netmdpi.com Furthermore, the molecular electrostatic potential (MEP) map, another product of these calculations, highlights the charge distribution and potential sites for intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of Pyrazinamide (PZA) and Acetylsalicylic Acid (ASA) Data from DFT calculations using the ωB97X-D functional and 6-311G++(d,p) basis set. mdpi.com

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrazinamide (PZA)-9.36-0.428.94
Acetylsalicylic Acid (ASA)-9.330.039.36

Molecular Stability and Aromaticity Analysis with N-Oxide Introduction

However, this is not a universal rule. In specific cases, such as for certain pyrazine rings, the N-oxide group can enhance molecular stability. researchgate.net This stabilization can occur if the lone-pair electrons of the N-oxide oxygen participate in the delocalized π-system. researchgate.net Furthermore, the N→O bond can relieve electron repulsion between nitrogen atoms in the ring and promote a separation of σ and π orbitals, which also contributes to stability. researchgate.netmdpi.com For instance, the decomposition temperature of one N-oxide crystal (YEKQAG03) was found to be 40°C higher than its non-oxidized counterpart. researchgate.net

Computational studies using DFT have been employed to investigate these effects systematically. researchgate.netmdpi.com Calculations on pyrazines and their N-oxides show that the N→O bond can shorten the C–C bond length within the ring while lengthening the adjacent C–N bond. mdpi.com A comprehensive study of 102 different N-rich ring structures confirmed that while N-oxidation weakens molecular stability in most instances by elongating bonds and decreasing aromaticity, it can enhance stability in specific structures like 1,2,3,4-tetrazine-1,3-dioxide by relieving lone-pair repulsion. researchgate.net

Prediction and Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is an indispensable tool for predicting and understanding the mechanisms of chemical reactions involving pyrazine N-oxides. DFT calculations can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of how a reaction proceeds. nih.govacs.org

For example, in photoredox-catalyzed reactions, pyridine (B92270) N-oxides can be used to generate pyridine N-oxy radicals. acs.org DFT modeling of the reaction between 2-ethyl-1-butene (B1580654) and benzalmalononitrile, catalyzed by a photoredox catalyst and a pyridine N-oxide, helped to elucidate the mechanism. nih.govacs.org The calculations showed that the process involves interwoven radical steps and polar substitution. acs.org A key step, the substitution of the pyridine N-oxide from an N-alkoxypyridinium intermediate by water, was identified as the rate-determining step with a calculated free energy barrier of 24.3 kcal/mol. nih.govacs.org

These computational models also revealed the important role of additives. In the same reaction, trichloroacetic acid was found to facilitate the reaction not just by aiding proton transfer, but also by promoting the nucleophilic substitution step through the formation of hydrogen bonds with the N-alkoxypyridinium intermediate and water. nih.govacs.org Similarly, a general mechanism for the functionalization of pyridine N-oxides with reagents like oxalyl chloride or TMSCN has been proposed, involving the activation of the N-oxide followed by nucleophilic attack. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure (conformation) and the non-covalent interactions between molecules are critical to the properties of materials in the solid state. For 3-Carbamoylpyrazine 1-oxide, the orientation of the carbamoyl (B1232498) group relative to the pyrazine ring is a key conformational feature. Computational methods can predict the most stable conformations by calculating their relative energies.

Intermolecular interactions, particularly hydrogen bonding, play a dominant role in the crystal packing of pyrazinamide and its derivatives. cardiff.ac.uk The pyrazine ring nitrogen atoms and the oxygen and nitrogen atoms of the carbamoyl group can all act as hydrogen bond acceptors or donors. mdpi.comcardiff.ac.uk Computational studies, such as Hirshfeld surface analysis, can be used to explore and quantify these interactions. scielo.org.mxresearchgate.net For N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, calculations have shown that the supramolecular structure is stabilized by a combination of C−H···S, C−H···O, C−H···N, C-H···π, and π···π interactions. scielo.org.mx

Docking studies, a form of computational analysis, predict how a molecule might bind to a protein's active site, often highlighting the importance of hydrogen bonds. derpharmachemica.comresearchgate.net In studies of pyrazinamide derivatives as potential enzyme inhibitors, hydrogen bonding interactions with specific amino acid residues were found to be crucial for binding. derpharmachemica.comresearchgate.net Low mode molecular dynamics simulations can be used to search for possible conformations, including those stabilized by intramolecular hydrogen bonds. mdpi.com

Spectroscopic Property Prediction and Interpretation

Computational chemistry is highly effective at predicting and helping to interpret various types of molecular spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Vis. researchgate.netmdpi.com

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the vibrational wavenumbers (IR and Raman spectra) of pyrazine-2-carboxamide. researchgate.net A detailed assignment of the observed spectral bands can be proposed based on the potential energy distribution from these calculations. researchgate.netchemrxiv.org

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts, which generally show good agreement with experimental data. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption (UV-Vis) spectra. mdpi.comtandfonline.com By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax). tandfonline.comacademie-sciences.fr For a series of 1,10-phenanthroline-mono-N-oxides, calculations at the TD-DFT/TPSSh/def2-TZVP level provided the best prediction of their UV-Vis spectra, allowing for the assignment of the observed absorption bands to specific electronic transitions, primarily π → π* in character. mdpi.com These theoretical predictions are invaluable for validating proposed molecular structures and understanding the electronic transitions that give rise to the observed spectra. bendola.comtandfonline.com

Mechanistic Investigations of Biological Activities of Pyrazine N Oxides

Molecular Target Elucidation and Interaction Mechanisms

The biological effects of 3-Carbamoylpyrazine 1-oxide are intrinsically linked to its chemical structure, particularly the N-oxide functional group. This feature allows for unique interactions within biological systems, including reductive activation and potential modulation of cellular pathways.

Aromatic N-oxides are a recognized class of hypoxia-activated prodrugs (HAPs), which are compounds designed to be selectively toxic to cells in low-oxygen (hypoxic) environments, a characteristic feature of solid tumors. lookchem.com The N-oxide moiety in compounds like this compound serves as a 'trigger' that can be activated by enzymatic reduction. lookchem.com

The general mechanism for HAPs involves the one-electron reduction of the prodrug, a reaction catalyzed by intracellular reductases such as cytochrome P-450. Under normal oxygen conditions (normoxia), the resulting radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, rendering it non-toxic. However, under hypoxic conditions, the lack of oxygen allows the radical to persist and undergo further reactions, leading to the formation of cytotoxic species that can cause cellular damage, often through DNA strand breaks. lookchem.com

Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) is the most well-studied N-oxide HAP and serves as a key model for this mechanism. lookchem.com Its one-electron reduction generates an oxidizing radical that damages DNA. While direct evidence for this compound acting as a HAP is not extensively detailed, its pyrazine (B50134) N-oxide structure makes it a candidate for such a mechanism. Enzymes capable of these reductive processes, such as various alcohol dehydrogenases and nitroreductases, are ubiquitous in biological systems and have been shown to reduce a wide range of substrates. The reduction of the N-oxide group on the pyrazine ring is a plausible activation pathway in oxygen-deficient environments.

Specific receptor interactions and modulation of signaling pathways by this compound are not well-documented in publicly available research. The elucidation of direct molecular targets remains an area for further investigation.

Studies on structurally related N-oxide compounds can offer context for potential biological interactions. For instance, (S)-zopiclone-N-oxide, a metabolite of the hypnotic drug eszopiclone, was found to have no significant binding affinity for GABA receptors, unlike its parent compound. This indicates that the N-oxide functional group can drastically alter or abolish the receptor binding profile of a molecule. For this compound, future research would be needed to screen it against various receptors and signaling proteins to identify specific interactions. Such studies could involve in vitro assays measuring changes in Ca2+ influx, kinase activity, or gene expression in cell lines to uncover any modulatory effects.

Enzymatic Reduction and Prodrug Activation Mechanisms (e.g., Hypoxia-Activated Systems)

Role in Natural Product Biosynthesis and Microbial Processes

Naturally occurring pyrazine N-oxides have been identified as important molecules in microbial communities, particularly within the Pseudomonas genus, where they are involved in biosynthesis and microbial interactions.

Research has identified a family of (dihydro)pyrazine N-oxides produced by Pseudomonas species, with their biosynthesis directed by the Pseudomonas virulence factor (pvf) gene cluster. Overexpression of this operon has been a key strategy in identifying and characterizing these natural products.

The core biosynthetic machinery involves at least two key enzymes encoded by the pvf cluster: PvfC and PvfB. PvfC is a nonribosomal peptide synthetase (NRPS) that contains adenylation (A), thiolation (T), and reductase (R) domains. The PvfC enzyme is responsible for selecting and activating a specific amino acid substrate, such as L-Valine. The activated amino acid is tethered to the enzyme's thiolation domain. Subsequently, the diiron N-oxygenase PvfB catalyzes the N-oxygenation of the α-amine of the tethered amino acid, first to a hydroxylamine (B1172632) and then to a nitroso intermediate. This modified intermediate is then proposed to be on the pathway to forming the final (dihydro)pyrazine-N-oxide products. This pathway highlights a unique enzymatic strategy for generating the pyrazine N-oxide scaffold from simple amino acid precursors.

Table 1: Key Enzymes in Pyrazine N-Oxide Biosynthesis in Pseudomonas

Enzyme Type Function in Biosynthesis Reference
PvfC Nonribosomal Peptide Synthetase (NRPS) Selects and activates a specific amino acid (e.g., L-Valine) and tethers it for modification.

| PvfB | Diiron N-oxygenase | Catalyzes the N-oxygenation of the PvfC-tethered amino acid, a critical step in forming the N-oxide moiety. | |

The pyrazine N-oxides produced by the pvf pathway are not merely metabolic byproducts; they are considered active signaling molecules and virulence factors. The pvf gene cluster itself is linked to virulence in Pseudomonas entomophila, and its homologues are found in numerous other pathogenic bacteria. These molecules are thought to play a role in quorum sensing, a mechanism of bacterial communication that coordinates group behaviors, including infection and evasion of host immune responses.

The mechanistic basis for their role as virulence factors may lie in their ability to interact with and inhibit the growth of competing microorganisms. For example, 2-heptyl-4-quinoline N-oxide (HQNO), another N-oxide virulence factor produced by Pseudomonas aeruginosa, is known to interfere with the respiratory chain of other bacteria, acting as an antimicrobial agent. It is plausible that pyrazine N-oxides, including this compound if produced naturally, could function through similar mechanisms, such as generating reactive oxygen species (ROS) or inhibiting essential cellular enzymes in competing microbes, thereby securing an ecological niche for the producing organism.

Characterization of Biosynthetic Pathways for Natural Pyrazine N-Oxides (e.g., in Pseudomonas species)

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies in Biological Contexts

While specific SAR studies for this compound are limited, general principles for pyrazine derivatives and N-oxides can provide mechanistic insights into how structural modifications might influence biological activity. The key structural features are the pyrazine ring, the N-oxide group, and the carbamoyl (B1232498) substituent at position 3.

The N-oxide is crucial for the hypoxia-activated prodrug mechanism, as its reduction potential is a key determinant of selective activation. lookchem.com Modifications elsewhere on the pyrazine ring could electronically influence the ease of this reduction, thereby tuning the compound's hypoxic cytotoxicity.

Table 2: Conceptual Structure-Activity Relationship for this compound

Position of Modification Type of Modification Potential Impact on Biological Mechanism
N-1 Oxide Removal of oxide Loss of hypoxia-activated prodrug potential.
C-3 Carbamoyl Group Replacement with ester or alkyl groups Alters lipophilicity and hydrogen bonding, potentially affecting cell permeability and target interaction.

| C-2, C-5, C-6 | Addition of electron-withdrawing or -donating groups | Modulates the electron density of the pyrazine ring, which could alter the reduction potential of the N-oxide and influence its activation under hypoxia. |

Future Research Directions and Interdisciplinary Perspectives

Novel Synthetic Methodologies for Complex Pyrazine (B50134) N-Oxides

The synthesis of pyrazine N-oxides has traditionally been accomplished through direct oxidation of the parent pyrazine. However, the development of more complex derivatives, such as those built upon the 3-Carbamoylpyrazine 1-oxide scaffold, necessitates more sophisticated and regioselective synthetic strategies.

Future research should move beyond classical methods and embrace modern catalytic systems. While older patents describe reactions such as treating 3-carbamoylpyrazine-1-oxide with phosphorus oxychloride to yield 2-chloro-5-cyanopyrazine, these methods often require harsh conditions. google.com Contemporary approaches offer milder and more efficient alternatives. There is a significant opportunity to apply transition-metal-catalyzed C-H functionalization reactions, which have been successfully used for pyridine (B92270) N-oxides, to the pyrazine N-oxide core. semanticscholar.orgresearchgate.net

Key future research avenues include:

Palladium and Copper-Catalyzed Cross-Coupling: Exploring reactions like Suzuki, Heck, and Sonogashira couplings at various positions on the pyrazine ring. The N-oxide group significantly alters the electronic landscape of the ring, making it more susceptible to certain functionalizations. researchgate.netrsc.org Copper-catalyzed direct C-H arylation, for instance, could enable the one-pot synthesis of various 2-aryl-pyrazines from their N-oxide precursors. rsc.org

Directed Ortho-Metalation: The carbamoyl (B1232498) group on this compound could serve as a directing group for ortho-lithiation, enabling regioselective functionalization at the C-2 position, a powerful strategy for creating polysubstituted pyrazines. rsc.org

Photoredox Catalysis: Investigating light-mediated reactions for C-H functionalization. Pyridine N-oxides have been shown to act as effective hydrogen atom transfer (HAT) catalysts under photoredox conditions, a strategy that could be adapted for pyrazine N-oxides to achieve site-selective alkylation or other modifications. digitellinc.comrsc.org

These advanced synthetic methods would provide access to a diverse library of this compound derivatives, which is essential for exploring their potential in other fields.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its reactivity and designing applications. While basic characterization is established, advanced spectroscopic techniques can provide deeper insights.

Standard spectroscopic methods reveal key features of N-oxides. In IR spectroscopy, the N⁺–O⁻ bond typically shows a strong vibration band around 930 cm⁻¹, while ¹H and ¹³C NMR spectra exhibit a downfield shift for protons and carbons adjacent to the N-oxide group compared to the parent amine. acs.org

Future characterization efforts should include:

Multi-dimensional NMR Spectroscopy: Techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously determining the site of reactions (e.g., N- vs. O-alkylation) and for detailed structural elucidation of complex derivatives. rsc.orgrsc.org

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives is essential for precisely determining bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the carbamoyl and N-oxide groups. researchgate.net

Solid-State NMR: This technique can probe the structure and dynamics in the solid state, providing complementary information to X-ray crystallography, especially for materials where single crystals are difficult to obtain.

TechniqueObserved PropertyTypical Finding for Aromatic N-OxidesFuture Application for this compound
IR SpectroscopyN⁺–O⁻ bond vibration~930 cm⁻¹ acs.orgConfirming the N-oxide presence and studying its interaction via hydrogen bonding.
¹H & ¹³C NMRChemical ShiftsDownfield shift of adjacent nuclei compared to parent pyrazine. acs.orgMapping electronic distribution and confirming regioselectivity of synthetic transformations.
¹H-¹⁵N HMBC NMRN-H & N-C CorrelationsDistinguishes between N- and O-alkylation products. rsc.orgConclusively identifying products of derivatization reactions.
X-ray Crystallography3D Molecular StructureProvides precise bond lengths (e.g., N-O ~1.34 Å) and intermolecular packing. researchgate.netwikipedia.orgElucidating hydrogen bonding networks and coordination modes in metal complexes.

Integration of Computational and Experimental Approaches for Mechanistic Discovery

The synergy between computational chemistry and experimental work is a powerful tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can provide profound insights into reaction mechanisms, bonding, and electronic structure. jchemrev.com

Future research should leverage this integrated approach to:

Elucidate Reaction Mechanisms: Computational studies can map potential energy surfaces for synthetic transformations, identify transition states, and calculate reaction barriers. nih.govresearchgate.net This approach has been used to determine that the rate-limiting step in the reduction of some aromatic N-oxides is the initial electron transfer. nih.govresearchgate.net A similar study on this compound could optimize reaction conditions and predict outcomes.

Predict Regioselectivity: The ambident nucleophilicity of diazine N-oxides (reaction at nitrogen vs. oxygen) has been successfully rationalized using Marcus theory combined with DFT calculations. rsc.orgrsc.orgrsc.org Applying this predictive model to this compound would be invaluable for guiding synthetic efforts.

Understand Bonding and Properties: The nature of the N→O bond can be analyzed in detail using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. acs.org These studies can quantify the influence of the carbamoyl substituent on the electronic properties and reactivity of the pyrazine N-oxide system.

Combining theoretical predictions with experimental validation (e.g., kinetic studies, isotope effects) will accelerate the discovery of new reactions and properties associated with this compound. nih.govacs.org

Exploration of Pyrazine N-Oxides in Materials Science and Catalysis

Heteroaromatic N-oxides are remarkably versatile, functioning as potent Lewis bases, ligands for metal catalysts, and organocatalysts in their own right. encyclopedia.pubnih.govmdpi.com The unique combination of a coordinating N-oxide oxygen and a hydrogen-bonding carbamoyl group makes this compound an intriguing building block for new materials and catalysts.

Promising future directions include:

Asymmetric Catalysis: Chiral pyridine N-oxides are effective catalysts for various asymmetric reactions, such as the allylation of aldehydes. nih.gov Synthesizing chiral derivatives of this compound could lead to a new class of organocatalysts where the carbamoyl group helps to rigidly orient the substrate in the transition state.

Coordination Polymers and MOFs: The ability of both the N-oxide and carbamoyl groups to coordinate with metal ions suggests that this compound could be an excellent ligand for constructing metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials could exhibit interesting properties such as porosity for gas storage, luminescence, or catalytic activity.

Energetic Materials: Some substituted pyrazine N-oxides are high-density energetic materials with good thermal stability. mdpi.com While this is a specialized field, the impact of the carbamoyl group on the energetic properties of the pyrazine N-oxide core could be a subject of theoretical and experimental investigation.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The structural similarity of this compound to pyrazinamide (B1679903) (an essential anti-tuberculosis drug) and other biologically active N-oxides provides a strong rationale for its exploration in a biological context. nih.gov The N-oxide moiety can influence a molecule's solubility, membrane permeability, and metabolic profile, making it a valuable functional group in drug design.

Key interdisciplinary research opportunities include:

Prodrug Design: Aromatic N-oxides can be reduced in vivo by enzymes, particularly under hypoxic conditions found in tumors or certain bacterial infections. This makes them ideal candidates for hypoxia-activated prodrugs. nih.gov Derivatives of this compound could be designed as prodrugs that release an active agent upon reduction.

Scaffold for Drug Discovery: The pyrazine N-oxide core can serve as a versatile scaffold for generating libraries of new compounds for biological screening. mdpi.com The functional handles on this compound allow for systematic modification to explore structure-activity relationships against various biological targets.

Photoactivatable Agents: Inspired by pyridazine (B1198779) N-oxides that can be photochemically induced to release reactive oxygen species for applications like DNA cleavage, the potential of this compound as a photosensitizer or photoactivatable agent warrants investigation. nih.gov This could open doors to applications in photodynamic therapy or as chemical biology tools for studying cellular processes.

The convergence of synthetic chemistry with biological screening and mechanistic studies will be critical to unlocking the potential of this compound in medicine and biotechnology.

Q & A

Q. What are the most reliable synthetic routes for 3-Carbamoylpyrazine 1-oxide, and how can reaction conditions be optimized for yield?

A four-step protocol starting with commercially available precursors (e.g., acetylpyrazine) and dimethylformamide dimethylacetal has been validated for synthesizing pyrazine carboxamide derivatives. Optimization involves adjusting solvent polarity and temperature during cyclization and carbamoylation steps. For example, using [Formula: see text]-dimethylformamide dimethylacetal in anhydrous conditions minimizes side reactions . Parallel synthesis approaches can improve scalability, with yields monitored via HPLC or LC-MS .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

IR and NMR (¹H/¹³C) are critical for confirming carbamoyl and pyrazine oxide moieties. For instance, IR peaks at ~1680 cm⁻¹ indicate carbonyl stretching, while ¹H NMR signals at δ 8.5–9.0 ppm confirm aromatic protons in the pyrazine ring. X-ray crystallography (e.g., CCDC-1990392 protocols) provides definitive stereochemical data . Discrepancies in spectral assignments can be resolved by comparing experimental data with computational models (DFT/PBE0 functional) .

Q. What safety protocols are recommended for handling this compound and related N-oxides?

Pyrazine N-oxides may cause respiratory or dermal irritation. Use fume hoods, nitrile gloves, and PPE. Emergency measures include decontamination with water for skin contact and oxygen therapy for inhalation exposure. Hazard profiles align with analogous compounds like 4-Nitropyridine 1-oxide (CAS 1124-33-0), which requires OSHA-compliant ventilation and hazard communication training .

Advanced Research Questions

Q. How do electronic properties (e.g., dipole moments) influence the reactivity of this compound in substitution reactions?

The dipole moment of pyrazine 1-oxide derivatives (e.g., 1.66 D for pyrazine 1-oxide) affects nucleophilic attack sites. Electron-withdrawing carbamoyl groups enhance electrophilicity at the C-2 position, favoring SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Quantum chemical calculations (DFT/6-311++G basis set) predict charge distribution, guiding regioselective modifications .

Q. What strategies address contradictory data in the antioxidant or biological activity of this compound analogs?

Contradictions in bioactivity assays (e.g., antioxidant vs. pro-oxidant effects) may arise from redox-sensitive functional groups. Use controlled oxidation/reduction studies (e.g., LiAlH₄ for amine formation or KMnO₄ for carbonyl derivatives) to isolate active species. Validate results via ROS scavenging assays (e.g., DPPH/ABTS) and cross-reference with computational docking studies .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Molecular dynamics simulations (e.g., AMBER or GROMACS) model hydrolysis kinetics, particularly at the carbamoyl bond. Experimental validation involves incubating the compound in buffered solutions (pH 2–12) at 25–60°C, with degradation products analyzed via LC-MS. Correlate half-life data with Arrhenius plots to extrapolate shelf-life .

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling at the C-5 position is favored due to reduced steric hindrance and electronic activation by the N-oxide. Use Pd(PPh₃)₄ catalysts with aryl boronic acids in THF/H₂O. Monitor regioselectivity via NOESY NMR or X-ray crystallography. Contrast with Ullmann coupling, which requires higher temperatures and CuI catalysts .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound Derivatives

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazine N-oxide1250–13008.7 (s, 1H)148.5 (C=N-O)
Carbamoyl (CONH₂)1660–16806.2 (br s, 2H)168.2 (C=O)

Q. Table 2: Optimized Reaction Conditions for Substitution Reactions

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°C, 12h72–85
OxidationKMnO₄, H₂O, rt, 6h63
ReductionLiAlH₄, THF, 0°C, 2h89

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.